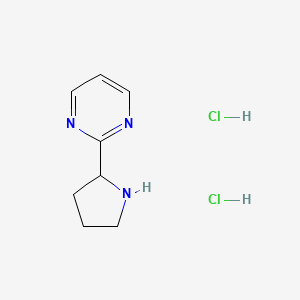

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

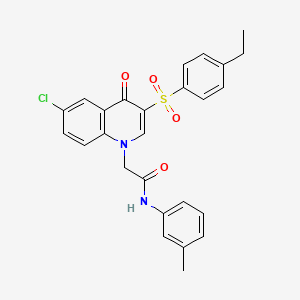

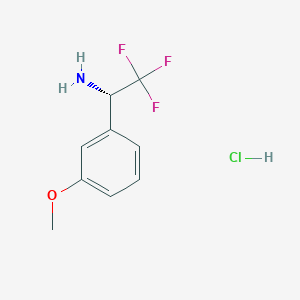

“2-Pyrrolidin-2-yl-pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1373223-29-0 . It has a molecular weight of 222.12 . The IUPAC name for this compound is 2-(2-pyrrolidinyl)pyrimidine dihydrochloride .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación

Fluorescent Probe for RNA Structure

- Pyrrolo-C as a Fluorescent Probe : Pyrrolo-C, similar in structure to 2-Pyrrolidin-2-yl-pyrimidine, has been used as a fluorescent probe for monitoring RNA secondary structure formation. Its ability to be selectively excited in the presence of natural nucleosides and the reversible quenching of its fluorescence upon base-pairing make it a valuable tool for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).

OLEDs and Material Chemistry

- Ir(III) Phosphors for OLEDs : Fluorine-free pyridyl pyrimidine cyclometalates have been used in synthesizing a new class of heteroleptic Ir(III) metal complexes. These complexes are significant for their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Synthesis of Derivatives for Medicinal Research

- Analogues of 2′,3′-Dideoxynucleotides : Pyrrolidin-1-yl derivatives of pyrimidines and purines, which mimic the phosphonomethoxy group as a phosphate, have been prepared as analogues of 2′,3′-dideoxynucleotides. These compounds could have potential applications in medicinal chemistry (Harnden, Jarvest, & Parratt, 1992).

Novel Interaction and Synthesis Studies

- Aromatization Hydrogen Evolution : Pyrimidine derivatives are known for their diverse biological properties, including anti-allergy, anti-cancer, and anti-inflammatory activities. They also play a significant role in the synthesis of various biologically active compounds (Wang, Dong, & Liu, 2017).

Various Applications in Chemistry

- Synthesis of 2-(Pyrrolidin-1-yl)pyrimidines : This research developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which could be useful in creating new compounds for various chemical applications (Smolobochkin et al., 2019).

Antiviral Activity

- Antiviral Compounds : Analogues of pyrrolo[2,3-d]pyrimidine have been studied for their antiviral activity. For example, carbocyclic analogues of 7-deazaguanosine exhibited selective inhibitory activities against certain viruses (Legraverend et al., 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves the reaction of 2-chloro-5-nitropyrimidine with pyrrolidine followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-chloro-5-nitropyrimidine", "pyrrolidine", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyrimidine is reacted with pyrrolidine in ethyl acetate at reflux temperature for 24 hours to yield 2-Pyrrolidin-2-yl-5-nitropyrimidine.", "Step 2: The nitro group of 2-Pyrrolidin-2-yl-5-nitropyrimidine is reduced to an amino group using sodium borohydride in water at room temperature for 2 hours to yield 2-Pyrrolidin-2-yl-5-aminopyrimidine.", "Step 3: 2-Pyrrolidin-2-yl-5-aminopyrimidine is quaternized with hydrochloric acid in water at reflux temperature for 4 hours to yield 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride." ] } | |

| 1373223-29-0 | |

Fórmula molecular |

C8H12ClN3 |

Peso molecular |

185.65 g/mol |

Nombre IUPAC |

2-pyrrolidin-2-ylpyrimidine;hydrochloride |

InChI |

InChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H |

Clave InChI |

HEGDAGLDGKVHGL-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)C2=NC=CC=N2.Cl.Cl |

SMILES canónico |

C1CC(NC1)C2=NC=CC=N2.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)